4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C13H14ClN3OS and a molecular weight of 295.79 g/mol . It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with allyl isothiocyanate and hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The allyl and chlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can lead to various substituted triazole derivatives .
Scientific Research Applications
4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-allyl-5-[1-(4-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenoxy group, in particular, may enhance its antimicrobial properties compared to other similar compounds .
Properties
IUPAC Name |
3-[1-(3-chlorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-3-7-17-12(15-16-13(17)19)9(2)18-11-6-4-5-10(14)8-11/h3-6,8-9H,1,7H2,2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSMSCVGAYKVFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408978 |
Source
|
Record name | 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667414-14-4 |
Source
|
Record name | 5-[1-(3-Chlorophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667414-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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